Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate
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Overview
Description
Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate is an organic compound with the molecular formula C14H14N2O3S This compound features a pyrazole ring substituted with formyl and dimethyl groups, linked via a sulfanyl bridge to a benzenecarboxylate moiety
Mechanism of Action
Target of Action
Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate is a compound that has been studied for its potential pharmacological effects It’s known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-dimethyl-1H-pyrazole, the formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Thioether Formation: The formylated pyrazole is then reacted with a thiol derivative of benzenecarboxylate under conditions that promote the formation of a sulfanyl linkage. This step may involve the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating nucleophilic substitution.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Methyl 2-[(4-carboxy-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate.
Reduction: Methyl 2-[(4-hydroxymethyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
Biologically, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The pyrazole ring is a common pharmacophore in medicinal chemistry, known for its presence in various bioactive molecules.
Medicine
In medicine, compounds containing the pyrazole moiety are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. The formyl group can be further modified to enhance biological activity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical transformations makes it a versatile building block in material science.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-formyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate: Lacks the dimethyl substitutions on the pyrazole ring.
Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzoate: Similar structure but with a different ester group.
Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenesulfonate: Contains a sulfonate group instead of a carboxylate.
Uniqueness
Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both formyl and dimethyl groups on the pyrazole ring, along with the sulfanyl linkage to a benzenecarboxylate moiety, makes it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 2-(4-formyl-2,5-dimethylpyrazol-3-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-11(8-17)13(16(2)15-9)20-12-7-5-4-6-10(12)14(18)19-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZPOXNXYZYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=CC=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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